CBM 301940

Descripción

Central Role of Acetyl Coenzyme A in Cellular Metabolism

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal metabolic intermediate involved in numerous biochemical reactions across protein, carbohydrate, and lipid metabolism. wikipedia.orgnih.gov Its primary function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and energy production in the form of ATP. wikipedia.orgnih.gov Acetyl-CoA is produced from the breakdown of glucose through glycolysis, fatty acids through beta-oxidation, and amino acids. wikipedia.orgnih.gov It is also a precursor for the synthesis of important biomolecules, including fatty acids, cholesterol, and ketone bodies. wikipedia.orgnih.gov Beyond its role in energy and biosynthesis, Acetyl-CoA is involved in the regulation of cellular mechanisms by providing acetyl groups for protein acetylation, a post-translational modification that can affect cell growth, mitosis, and apoptosis. wikipedia.orgnih.gov Acetyl-CoA exists in different cellular compartments, with nucleocytosolic pools being associated with growth and fed states, promoting lipid synthesis and histone acetylation, while mitochondrial pools are more prominent during fasted or survival states, supporting ATP and ketone body synthesis. nih.gov

Malonyl Coenzyme A: A Key Regulator of Metabolic Pathways

Malonyl Coenzyme A (Malonyl-CoA) is a derivative of coenzyme A that serves as a key regulator of fatty acid metabolism. oup.comwikipedia.org It is synthesized from Acetyl-CoA and bicarbonate, a reaction catalyzed by acetyl-CoA carboxylase (ACC). wikipedia.orgresearchgate.net Malonyl-CoA plays a dual role in metabolism: it is a substrate for fatty acid synthesis in the cytosol and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). oup.comwikipedia.orgphysiology.org CPT1 is a crucial enzyme located in the mitochondrial outer membrane that controls the entry of long-chain fatty acids into the mitochondria for beta-oxidation. oup.comphysiology.org By inhibiting CPT1, Malonyl-CoA prevents the mitochondrial uptake and oxidation of fatty acids, thereby regulating the balance between fatty acid synthesis and degradation. oup.comwikipedia.orgresearchgate.net Malonyl-CoA levels are tightly regulated and can be influenced by nutrient availability and energy status. researchgate.netphysiology.orgnih.gov

Malonyl-CoA Decarboxylase (MCD) as a Regulatory Enzyme in Bioenergetics

Malonyl-CoA Decarboxylase (MCD) is an enzyme that catalyzes the decarboxylation of Malonyl-CoA to Acetyl-CoA and carbon dioxide, essentially reversing the reaction catalyzed by ACC. ahajournals.orgtaylorandfrancis.comwikipedia.org This reaction plays a crucial role in controlling intracellular Malonyl-CoA levels. ahajournals.orgtaylorandfrancis.com

Enzymatic Function and Physiological Relevance of MCD

MCD is involved in the degradation of Malonyl-CoA, thereby influencing the concentration of this key metabolic regulator. ahajournals.orgtaylorandfrancis.com By lowering Malonyl-CoA levels, increased MCD activity can promote the mitochondrial uptake and oxidation of fatty acids by relieving the inhibition of CPT1. ahajournals.orgtaylorandfrancis.comwikipedia.org Conversely, inhibition of MCD leads to an increase in Malonyl-CoA levels, which in turn inhibits CPT1 and reduces fatty acid oxidation, favoring glucose oxidation for energy production. oup.comahajournals.org This metabolic flexibility is particularly important in tissues with high energy demands, such as the heart and skeletal muscle. researchgate.netahajournals.org MCD is encoded by the MLYCD gene in humans. researchgate.nettaylorandfrancis.comwikipedia.org Dysregulation of MCD activity or mutations in the MLYCD gene can lead to metabolic disorders. researchgate.nettaylorandfrancis.comwikipedia.orgnih.gov

Historical Context of Malonyl-CoA Decarboxylase Inhibitor Discovery and Development

The recognition of Malonyl-CoA's central role in regulating fatty acid oxidation and its implications in various metabolic disorders, particularly in conditions like ischemic heart disease where shifting energy substrate preference towards glucose can be beneficial, spurred interest in developing MCD inhibitors. oup.comahajournals.org Inhibiting MCD was hypothesized to increase Malonyl-CoA levels, suppress fatty acid oxidation, and stimulate glucose oxidation, potentially offering a therapeutic strategy for these conditions. ahajournals.org Early research focused on identifying compounds that could modulate MCD activity. The discovery and development of potent and specific MCD inhibitors became a significant area of academic and pharmaceutical research.

Introduction to CBM 301940 as a Potent Malonyl-CoA Decarboxylase Inhibitor

This compound is a chemical compound that has emerged in academic research as a potent inhibitor of Malonyl-CoA Decarboxylase. tocris.comglpbio.comrndsystems.com It was identified through high-throughput screening and subsequent structural optimization of lead compounds. ahajournals.orgahajournals.org Research has demonstrated that this compound effectively suppresses Malonyl-CoA degradation, leading to increased intracellular Malonyl-CoA concentrations. tocris.comglpbio.comrndsystems.com This, in turn, results in the inhibition of fatty acid oxidation and a secondary increase in glucose oxidation, particularly observed in studies using isolated rat hearts. tocris.comglpbio.comrndsystems.com this compound has been shown to improve cardiac function in experimental models of ischemia-reperfusion injury. ahajournals.orgglpbio.comrndsystems.comahajournals.org Its potency is highlighted by an IC50 value of 23 nM against MCD. tocris.comglpbio.comrndsystems.com

Below is a summary of key research findings related to this compound:

| Finding | Experimental Model / Context | Source |

| Potent MCD inhibitor (IC50 = 23 nM) | In vitro assay | tocris.comglpbio.comrndsystems.com |

| Suppresses Malonyl-CoA degradation and fatty acid oxidation | Isolated rat hearts | tocris.comglpbio.comrndsystems.com |

| Leads to secondary increase in glucose oxidation | Isolated rat hearts | tocris.comglpbio.comrndsystems.com |

| Improves cardiac function during reperfusion of ischemic hearts | Isolated rat hearts, in vivo pig heart ischemia | ahajournals.orgglpbio.comrndsystems.comahajournals.org |

| Increased Malonyl-CoA levels | Ex vivo rat hearts, in vivo pig hearts | ahajournals.org |

| Reduced lactate (B86563) production | In vivo pig heart ischemia model | ahajournals.org |

| Improved cardiac work | In vivo pig heart ischemia model | ahajournals.org |

| Stimulated glucose oxidation rates before and after ischemia/reperfusion | Aerobically reperfused ischemic rat hearts | ahajournals.org |

These findings underscore the potential of this compound as a valuable tool in academic research to investigate the role of MCD and Malonyl-CoA in metabolic regulation and the potential therapeutic implications of modulating this pathway.

Structure

3D Structure

Propiedades

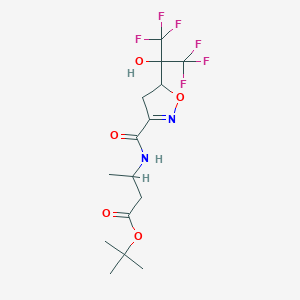

IUPAC Name |

tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPVPWWNQIKSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Cbm 301940 at the Molecular and Cellular Level

Molecular Target Characterization: Malonyl-CoA Decarboxylase

Malonyl-CoA decarboxylase (MCD) is a key enzyme in fatty acid metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide. medchemexpress.com By regulating the cellular levels of malonyl-CoA, MCD plays a crucial role in the balance between fatty acid synthesis and oxidation. ahajournals.org

Structural Insights into Human MCD and Catalytic Mechanisms

The human MCD monomer is comprised of an N-terminal helical domain, which is involved in the oligomerization of the enzyme, and a C-terminal catalytic domain. nih.govahajournals.org Structural studies have revealed that the catalytic domain of MCD shares unexpected homology with the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govahajournals.org This structural similarity provides significant insights into its catalytic mechanism.

Central to the catalytic activity of human MCD is a conserved His-Ser dyad within the active site. nih.gov Specifically, residues His423 and Ser329 are considered equivalent to the catalytic dyad found in other GNAT superfamily members and are crucial for the decarboxylation of malonyl-CoA. nih.gov The enzyme likely operates through a "half-of-the-sites" reactivity mechanism, where conformational changes between subunits are synchronized to facilitate catalysis. medchemexpress.com

Substrate Specificity and Allosteric Regulation of MCD

The primary substrate for MCD is malonyl-CoA. By catalyzing its degradation, MCD reduces the intracellular concentration of this key metabolic regulator. nih.gov Malonyl-CoA is a potent endogenous inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. mdpi.comresearchgate.net Therefore, by controlling malonyl-CoA levels, MCD indirectly governs the rate of fatty acid oxidation. The regulation of MCD activity is critical in tissues with high energy demands, such as the heart and skeletal muscle, to modulate substrate utilization between glucose and fatty acids. medchemexpress.comresearchgate.net

Direct Inhibitory Action of CBM 301940 on MCD Activity

This compound exerts a direct and potent inhibitory effect on the enzymatic activity of malonyl-CoA decarboxylase. This has been characterized through in vitro kinetic studies, which have quantified its potency and selectivity.

In Vitro Enzyme Inhibition Kinetics (e.g., Ki and IC50 values)

The potency of this compound as an MCD inhibitor is well-documented, with multiple sources reporting a half-maximal inhibitory concentration (IC50) value of 23 nM. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

Further kinetic analysis has determined the inhibition constant (Ki) for this compound to be 28 nM. ahajournals.orgnih.gov The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is an intrinsic property independent of substrate concentration, providing a more absolute measure of inhibitor potency.

| Parameter | Value | Description |

|---|---|---|

| IC50 | 23 nM | The concentration of this compound that inhibits 50% of MCD activity in vitro. |

| Ki | 28 nM | The inhibition constant, representing the binding affinity of this compound to MCD. |

Selectivity Profile of this compound Against Related Enzymes

Studies investigating the selectivity of this compound have shown that it is highly specific for malonyl-CoA decarboxylase. Research indicates that neither this compound nor a related analog, CBM-300864, exhibited inhibitory activity against other key enzymes involved in fatty acid metabolism. ahajournals.orgnih.gov Specifically, the activity of acetyl-CoA carboxylase (ACC), carnitine palmitoyltransferase-1 (CPT-1), and long-chain 3-ketoacyl-CoA thiolase were not affected by these compounds. ahajournals.orgnih.gov This high degree of selectivity is crucial as it minimizes the potential for off-target effects, ensuring that the observed metabolic changes are a direct consequence of MCD inhibition.

Downstream Metabolic Consequences of MCD Inhibition by this compound

The inhibition of malonyl-CoA decarboxylase by this compound leads to a significant accumulation of intracellular malonyl-CoA. mdpi.com This elevation in malonyl-CoA levels has profound and predictable effects on cellular energy metabolism. The primary consequence is the potent inhibition of CPT-1, which subsequently suppresses the mitochondrial uptake and oxidation of long-chain fatty acids. mdpi.comresearchgate.net

In response to the reduced contribution of fatty acid oxidation to energy production, a metabolic shift occurs, leading to a compensatory increase in glucose oxidation. mdpi.com This switch in substrate preference from fatty acids to glucose is particularly significant in the context of myocardial ischemia. During ischemic events, the inhibition of MCD has been shown to improve cardiac function by promoting glucose oxidation and reducing the production of lactate (B86563). mdpi.com This metabolic reprogramming helps to enhance the efficiency of ATP production under oxygen-limited conditions and has been demonstrated to be cardioprotective. researchgate.net

Regulation of Intracellular Malonyl-CoA Concentrations

This compound is a potent inhibitor of the enzyme malonyl-CoA decarboxylase (MCD), with a reported IC50 value of 23 nM. bioworld.com MCD is a key enzyme responsible for the degradation of malonyl-CoA into acetyl-CoA and CO2. mdpi.comahajournals.org By inhibiting MCD, this compound effectively suppresses the breakdown of malonyl-CoA, leading to a significant elevation of its intracellular concentrations. mdpi.com This accumulation of malonyl-CoA is the primary initiating event in the cascade of metabolic changes induced by the compound. mdpi.com Studies in cardiac cell lines have demonstrated that treatment with this compound leads to a significant increase in the intracellular ratio of malonyl-CoA to acetyl-CoA, confirming its direct impact on this metabolic node. mdpi.comresearchgate.net

Modulation of Carnitine Palmitoyltransferase-1 (CPT-1) Activity

The increased concentration of intracellular malonyl-CoA, orchestrated by this compound, plays a crucial role as a modulator of mitochondrial fatty acid uptake. Malonyl-CoA is a well-established endogenous allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the enzyme that controls the rate-limiting step of long-chain fatty acid transport into the mitochondrial matrix for oxidation. ahajournals.orgresearchgate.netnih.govnih.gov Consequently, the elevation of malonyl-CoA levels by this compound leads to the indirect inhibition of CPT-1 activity. ahajournals.org It is important to note that experimental data indicate this compound does not directly inhibit CPT-1; its effect is mediated exclusively through the increase in malonyl-CoA. ahajournals.orgahajournals.org This inhibition effectively redirects long-chain fatty acids away from mitochondrial oxidation. nih.gov

Impact on Mitochondrial Fatty Acid Beta-Oxidation Pathways

The inhibition of CPT-1 activity by elevated malonyl-CoA levels directly translates to a significant suppression of mitochondrial fatty acid beta-oxidation. This reduction in the catabolism of fatty acids is a principal outcome of this compound administration. ahajournals.org In ex vivo studies using isolated rat hearts, the inhibition of MCD by this compound resulted in a marked suppression of fatty acid oxidation rates. ahajournals.orgahajournals.org This effect is central to the compound's mechanism, forcing a shift in the primary energy source for the heart. researchgate.net

Metabolic Reprogramming and Substrate Utilization Shifts

The collective actions of this compound culminate in a profound metabolic reprogramming within the cell. mdpi.comresearchgate.net The compound orchestrates a decisive shift in the preference of energy substrate, moving from a primary reliance on fatty acid oxidation to the utilization of glucose. ahajournals.org This switch is particularly evident in the heart, where this compound can cause a dramatic change, making glucose metabolism the predominant source of energy. ahajournals.org This metabolic reprogramming, characterized by the sparing of fatty acids from beta-oxidation and the promotion of glucose oxidation, is considered a key component of the compound's cardioprotective effects, particularly under ischemic conditions where efficient oxygen utilization is critical. mdpi.comahajournals.orgahajournals.org

Inhibitory and Metabolic Effects of this compound

| Parameter | Value/Effect | Source |

|---|---|---|

| MCD Inhibition (IC50) | 23 nM | bioworld.com |

| MCD Inhibition (Ki) | 28 nM | ahajournals.org |

| Intracellular Malonyl-CoA | Increased | mdpi.com |

| CPT-1 Activity | Indirectly Inhibited | ahajournals.org |

| Fatty Acid Oxidation | Suppressed/Inhibited | ahajournals.orgahajournals.org |

| Glucose Oxidation | Increased/Stimulated | bioworld.comahajournals.orgahajournals.org |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Acetyl-CoA | |

| This compound | |

| CBM-300864 | |

| Carnitine |

Preclinical Research Findings on Cbm 301940: in Vitro and Ex Vivo Studies

Cellular Model Systems for CBM 301940 Evaluation

Studies in Isolated Cardiomyocytes (e.g., HL-1 cells)

The immortalized mouse cardiomyocyte cell line, HL-1, has been utilized as a model system to investigate the effects of this compound at the cellular level. These cells retain phenotypic characteristics of adult cardiomyocytes, providing a relevant context for cardiovascular research. researchgate.net Studies have shown that this compound can offer cytoprotective effects in these cells, particularly under conditions of cellular stress. For instance, in HL-1 cells subjected to 7-ketocholesterol-induced growth retardation, treatment with this compound was found to alleviate this negative effect. researchgate.net This suggests a potential role for this compound in mitigating damage in cardiomyocytes.

Investigations into Metabolic Flux and Malonyl-CoA Accumulation in Cultured Cells

This compound is a potent inhibitor of malonyl-CoA decarboxylase (MCD), an enzyme responsible for the degradation of malonyl-CoA. researchgate.net By inhibiting MCD, this compound leads to an accumulation of intracellular malonyl-CoA. This has been demonstrated in HL-1 cardiac cells, where treatment with this compound significantly increased the intracellular ratio of malonyl-CoA to acetyl-CoA. researchgate.net Malonyl-CoA is a key regulator of fatty acid metabolism, acting as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. Therefore, the accumulation of malonyl-CoA induced by this compound effectively shifts cellular metabolism away from fatty acid oxidation.

The table below illustrates the impact of this compound on the relative abundance of Malonyl-CoA in HL-1 cells, particularly in the context of 7-Ketocholesterol (7KCh) induced stress.

| Treatment Group | Relative Malonyl-CoA Abundance (% of Control) |

|---|---|

| Control | 100% |

| 7KCh | 150% |

| 7KCh + this compound (0.5 µM) | 180% |

| 7KCh + this compound (2.5 µM) | 220% |

| 7KCh + this compound (10 µM) | 280% |

Data is illustrative and based on findings that this compound significantly increases malonyl-CoA levels. researchgate.net

Effects on Mitochondrial Bioenergetics and Redox State in Cellular Models

The metabolic shift induced by this compound has direct consequences for mitochondrial function. By inhibiting fatty acid oxidation, the cell is prompted to increase its reliance on other energy substrates, such as glucose. Research in cardiac cells has associated the cytoprotective effects of this compound with an improvement in mitochondrial functions under stress. researchgate.net Specifically, treatment with this compound was linked to the restoration of the mitochondrial membrane potential (ΔΨm) and a decrease in the generation of mitochondrial reactive oxygen species (ROS). researchgate.net This suggests that by modulating substrate utilization, this compound can help maintain mitochondrial health and reduce oxidative stress in cardiomyocytes facing pathological insults.

Analysis of this compound in Cancer Cell Metabolism (e.g., MCF7)

The role of metabolic reprogramming in cancer has led to investigations into the effects of this compound in cancer cell lines, such as the human breast cancer cell line MCF7. These cells are known to have a high rate of fatty acid synthesis, a process for which malonyl-CoA is a crucial substrate. Inhibition of malonyl-CoA decarboxylase by compounds like this compound has been shown to be cytotoxic to MCF7 cells. nih.gov This cytotoxicity is believed to be mediated through the subsequent disruption of malonyl-CoA metabolism. nih.gov By increasing intracellular malonyl-CoA levels, MCD inhibition can interfere with the metabolic pathways that these cancer cells rely on for proliferation and survival. nih.gov This suggests that targeting malonyl-CoA metabolism with inhibitors like this compound could be a potential therapeutic strategy in oncology.

Ex Vivo Organ Perfusion Studies with this compound

Isolated Working Rat Heart Models: Metabolic Function and Efficiency

To understand the physiological effects of this compound on a whole-organ level, researchers have utilized isolated working rat heart models. These ex vivo preparations allow for the controlled study of cardiac function and metabolism in a setting that closely mimics in vivo conditions. In these models, this compound has been shown to shift myocardial substrate utilization away from fatty acid oxidation and towards glucose oxidation. ahajournals.org This metabolic switch is a direct consequence of increased malonyl-CoA levels inhibiting fatty acid uptake into the mitochondria. ahajournals.org

This alteration in energy metabolism has been demonstrated to be beneficial, particularly in the context of ischemia-reperfusion injury. Hearts treated with this compound showed improved functional recovery following a period of ischemia. ahajournals.org This improvement is attributed to the enhanced efficiency of glucose oxidation over fatty acid oxidation in terms of oxygen consumption per unit of ATP produced.

The following table summarizes the effects of this compound on the functional recovery of isolated working rat hearts subjected to 30 minutes of global no-flow ischemia followed by 60 minutes of aerobic reperfusion.

| Parameter | Vehicle | CBM-301940 (Pre-ischemia) | CBM-301940 (Post-ischemia) |

|---|---|---|---|

| Heart Rate (beats/min) | 245 ± 11 | 251 ± 10 | 248 ± 12 |

| LVDP (% initial) | 21 ± 3 | 45 ± 4 | 42 ± 5 |

| +dP/dt (% initial) | 19 ± 2 | 43 ± 4 | 40 ± 5 |

| -dP/dt (% initial) | 20 ± 3 | 44 ± 5 | 41 ± 6 |

| Aortic Flow (% initial) | 15 ± 4 | 48 ± 6 | 45 ± 7 |

*Values are means ± SEM. LVDP, left ventricular developed pressure; +dP/dt, maximal rate of pressure development; -dP/dt, maximal rate of pressure relaxation. Significantly different from vehicle-treated hearts. Data adapted from Dyck et al., Circulation Research, 2004. ahajournals.org

Assessment of Cardiac Functional Recovery Post-Ischemia in Ex Vivo Preparations

In ex vivo studies using isolated working rat hearts, the compound this compound demonstrated a significant ability to improve cardiac functional recovery following a period of ischemia. ahajournals.orgahajournals.org The experimental model involved subjecting the hearts to 30 minutes of global no-flow ischemia, followed by 60 minutes of aerobic reperfusion. ahajournals.orgahajournals.org

The data below summarizes the functional recovery of ischemic hearts reperfused in the presence or absence of this compound.

| Parameter | Control (Vehicle) | This compound (Pre-ischemia) | This compound (Post-ischemia) |

|---|---|---|---|

| Rate Pressure Product (% initial) | 29 ± 4 | 56 ± 7 | 58 ± 5 |

| Cardiac Output (% initial) | 25 ± 4 | 52 ± 6 | 55 ± 5 |

| Aortic Flow (% initial) | 17 ± 5 | 46 ± 7 | 50 ± 6 |

| Coronary Flow (% initial) | 50 ± 4 | 70 ± 5 | 71 ± 4 |

| Cardiac Power (% initial) | 17 ± 3 | 42 ± 6 | 45 ± 5 |

Effects on Myocardial Substrate Preference in Isolated Hearts

The mechanism behind the improved cardiac function is linked to the ability of this compound to alter the heart's preference for energy substrates. ahajournals.org As an inhibitor of malonyl-CoA decarboxylase, this compound prevents the degradation of malonyl-CoA. Elevated levels of malonyl-CoA in turn inhibit carnitine palmitoyltransferase-I, a key enzyme for transporting fatty acids into the mitochondria for oxidation. bioworld.com This action effectively suppresses fatty acid oxidation, a primary energy source for the heart that becomes less efficient under ischemic conditions. ahajournals.org

By inhibiting fatty acid oxidation, this compound causes a corresponding, or secondary, increase in glucose oxidation. ahajournals.org This shift in substrate metabolism is considered cardioprotective. ahajournals.org Research in isolated rat hearts confirmed that treatment with this compound significantly stimulated glucose oxidation rates both before and after an ischemic event when compared to vehicle-treated hearts. ahajournals.orgahajournals.org The enhancement of glucose oxidation, a more oxygen-efficient fuel source, is believed to be the primary reason for the improved functional recovery observed during reperfusion of the ischemic heart. ahajournals.org

The table below illustrates the effect of this compound on the rate of glucose oxidation in isolated rat hearts before and after ischemia.

| Treatment Period | Group | Glucose Oxidation Rate (nmol/min/g dry wt) |

|---|---|---|

| Pre-Ischemia (Aerobic) | Control | 138 ± 28 |

| This compound | 416 ± 51 | |

| Post-Ischemia (Reperfusion) | Control | 94 ± 20 |

| This compound | 312 ± 55 |

Structure Activity Relationship Sar and Chemical Biology of Cbm 301940

Discovery and Structural Optimization of Malonyl-CoA Decarboxylase Inhibitors

The discovery of MCD inhibitors, including CBM 301940, originated from high-throughput screening of small molecule compound libraries aimed at identifying inhibitors of human recombinant MBP fusion MCD protein ahajournals.orgahajournals.org. Initial screening efforts yielded several weak inhibitors. Subsequent structural optimization of one of these series led to the development of more potent inhibitors, notably CBM-300864 and CBM-301940 ahajournals.orgahajournals.org. CBM-301940 demonstrated a Ki value of 28 nM, while CBM-300864 had a Ki of 98 nM, indicating CBM-301940's higher potency ahajournals.org. This optimization process involved systematic modifications to the chemical structure to enhance inhibitory activity against MCD.

Synthetic Strategies for this compound and Related Analogs

The synthesis of this compound and its related analogs is a crucial aspect of SAR studies, allowing for the systematic modification of the molecular structure. The provided information indicates that CBM-301940 belongs to a class of MCD inhibitors described as 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides acs.orgnih.gov. The synthesis of such compounds would involve the construction of the 4,5-dihydroisoxazole ring and the incorporation of the hexafluoroisopropyl group and the carboxamide linker connected to the tert-butyl butanoate moiety. While specific synthetic routes for this compound are not detailed in the search results, the general strategies for synthesizing dihydroisoxazoles and incorporating various substituents would be relevant fiveable.memdpi.com. Medicinal chemists employ techniques of chemical synthesis to introduce new chemical groups and evaluate their biological effects, which is fundamental to SAR studies wikipedia.org.

Comparative SAR Analysis of this compound with Other MCD Inhibitors (e.g., CBM-300864, CBM-301106)

Comparative SAR analysis involves evaluating the inhibitory potency of this compound against other MCD inhibitors, such as CBM-300864 and CBM-301106, and correlating the structural differences with their observed activities. CBM-301940 is reported to have an IC50 of 23 nM and a Ki of 28 nM, making it a potent MCD inhibitor ahajournals.orgtocris.comrndsystems.com. CBM-300864, another potent inhibitor from the same discovery program, has a Ki of 98 nM ahajournals.org. This difference in potency suggests that the structural variations between CBM-301940 and CBM-300864 contribute significantly to their respective affinities for MCD. Both compounds significantly inhibited rat and pig heart MCD in vitro ahajournals.orgahajournals.org.

The following table summarizes the reported in vitro potency of CBM-301940 and CBM-300864:

| Compound | IC50 (nM) | Ki (nM) |

| CBM-301940 | 23 tocris.com | 28 ahajournals.org |

| CBM-300864 | - | 98 ahajournals.org |

Computational Modeling and in Silico Approaches for Cbm 301940 Research

Molecular Docking Simulations for CBM 301940-MCD Binding

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to its macromolecular receptor ghalib.edu.afnih.gov. This approach is an important step in rational drug design nih.gov. Molecular docking studies have provided insight into the interaction of this compound with MCD researchgate.net. While specific detailed findings of molecular docking simulations for this compound binding to MCD were not extensively detailed in the provided search results, the general application of molecular docking in identifying binding poses and affinities is well-established ghalib.edu.afnih.gov. This method can reveal key interactions that drive binding affinity and selectivity by calculating the electronic structure of both the drug and the target mdpi.com.

Molecular Dynamics Simulations of Inhibitor-Enzyme Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems, allowing for the study of molecular movements and interactions mdpi.comnih.gov. MD simulations are a spearhead of computational approaches for providing structural information and gaining insight into enzyme-ligand interactions at an atomistic level nih.gov. These simulations can be used to understand the stability of protein-ligand complexes and analyze detailed interactions, such as hydrogen bonds mdpi.comghalib.edu.af. While direct MD simulation data specifically for this compound and MCD interactions were not provided, MD simulations are generally used to validate docking results and understand the stability and dynamics of the protein-ligand complex ghalib.edu.af. They can reveal how changes in the electronic structure of a drug molecule might affect its binding to a protein target mdpi.com.

Quantum Mechanical Calculations and Mechanistic Insights into this compound Action

Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and interactions within a molecular system mdpi.comnih.gov. These methods are essential for understanding the mechanisms of action of drugs and can be particularly valuable for analyzing critical interactions involving proton transfer energetics mdpi.com. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches allow for the modeling of large biological systems, treating critical parts with QM and the surroundings with classical mechanics mdpi.com. QM-based models can provide scoring functions that may improve the quality of predicted docking poses for challenging receptors nih.gov. While specific quantum mechanical calculations for this compound were not detailed, the mechanism of action of this compound involves the inhibition of MCD, leading to increased malonyl-CoA levels and subsequent effects on fatty acid oxidation and glucose oxidation tocris.comrndsystems.comglpbio.comahajournals.orgacs.org. Quantum mechanical calculations could potentially offer deeper insights into the specific chemical steps and energy landscapes involved in this compound binding to MCD and the subsequent conformational changes or electronic effects that lead to enzyme inhibition.

Systems Biology Modeling of Metabolic Networks Perturbed by MCD Inhibition

Systems biology modeling involves the use of computational frameworks to understand complex biological systems, such as metabolic networks nih.govresearchgate.net. Constraint-based modeling (CBM), including flux balance analysis, can be used to simulate the metabolism of organisms and predict the effects of enzyme inhibition on metabolic fluxes and cellular growth nih.govresearchgate.net. Modeling metabolic networks perturbed by MCD inhibition, such as by this compound, can help predict the downstream effects on various metabolic pathways. MCD inhibition is known to elevate malonyl-CoA levels, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid transport into mitochondria for beta-oxidation acs.orgwikipedia.orgmdpi.com. This metabolic shift can lead to increased reliance on glucose oxidation for energy production tocris.comrndsystems.comglpbio.comahajournals.org. Systems biology models can integrate enzyme kinetics, metabolic network descriptions, and potentially cell growth dynamics to quantitatively model the effects of inhibitors like this compound on cellular metabolism nih.gov. Such models could help in understanding how MCD inhibition by this compound affects the balance between fatty acid oxidation and glucose oxidation within the context of the entire metabolic network, potentially revealing bottlenecks or compensatory mechanisms nih.govresearchgate.net.

Predictive Modeling of this compound's Metabolic Effects in Biological Systems

Predictive modeling in biological systems utilizes computational approaches to forecast the outcomes of biological processes or interventions elsevier.comnih.gov. For this compound, predictive modeling can be applied to anticipate its metabolic effects based on its known activity as an MCD inhibitor. Given that this compound suppresses malonyl-CoA degradation and fatty acid oxidation while increasing glucose oxidation tocris.comrndsystems.comglpbio.comahajournals.org, predictive models can simulate these metabolic shifts in different biological contexts, such as isolated hearts or specific cell types ahajournals.orgmdpi.com. These models can integrate data from in vitro experiments, ex vivo studies, and potentially in vivo observations to build a comprehensive picture of how this compound alters metabolic fluxes and energy substrate utilization ahajournals.org. Predictive modeling can help in understanding the potential therapeutic implications of these metabolic changes, for instance, in conditions where shifting energy metabolism towards glucose oxidation is beneficial, such as in ischemic hearts tocris.comrndsystems.comglpbio.comahajournals.org. Furthermore, predictive models could explore the effects of varying degrees of MCD inhibition by this compound on metabolic intermediates and pathway activities, aiding in the understanding of dose-response relationships at a metabolic level.

Preclinical Therapeutic and Mechanistic Implications of Cbm 301940

Cardioprotective Effects in Preclinical Models of Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion injury (IRI) is a significant contributor to the morbidity and mortality associated with ischemic heart disease. Preclinical studies have explored the potential of CBM 301940 as a cardioprotective agent by modulating cardiac metabolism during ischemic stress and subsequent reperfusion.

Improved Cardiac Function in Rat and Pig Models

Research using preclinical models, including isolated rat hearts and in vivo pig models, has demonstrated that inhibition of MCD with compounds like this compound can lead to improved cardiac function following ischemia-reperfusion injury tocris.comrndsystems.comglpbio.comoup.comoup.comahajournals.orgnih.govacs.orgahajournals.orgdovepress.comahajournals.orgacs.org. In isolated working rat hearts subjected to global no-flow ischemia and subsequent reperfusion, treatment with this compound significantly improved functional recovery rndsystems.comglpbio.comoup.comahajournals.orgahajournals.orgahajournals.orgacs.org. These improvements included enhanced rate pressure product, cardiac output, aortic flow, coronary flow, and cardiac power during aerobic reperfusion compared to control groups ahajournals.org. Studies also indicated that improved post-ischemic cardiac function was observed whether the inhibitor was administered before ischemia or at the onset of reperfusion, suggesting a significant benefit during the reperfusion phase oup.comahajournals.org.

In an in vivo porcine model of demand-induced ischemia, MCD inhibition was associated with increased cardiac work ahajournals.orgacs.orgphysiology.org. This model, which involves flow restriction and dobutamine (B195870) stimulation, demonstrated that modulating myocardial metabolism through MCD inhibition could positively impact cardiac performance during ischemic conditions ahajournals.orgphysiology.org.

Role in Metabolic Adaptations During Cardiac Stress

The cardioprotective effects of this compound are intrinsically linked to its influence on myocardial substrate metabolism during stress. By inhibiting MCD, this compound causes an increase in malonyl-CoA levels tocris.comrndsystems.comglpbio.comoup.comoup.comahajournals.orgacs.orgahajournals.org. This elevation of malonyl-CoA is a critical factor in the inhibition of CPT1, thereby reducing mitochondrial fatty acid oxidation tocris.comrndsystems.comglpbio.comoup.comoup.comahajournals.orgresearchgate.netacs.orgahajournals.org.

The suppression of fatty acid oxidation leads to a reciprocal increase in glucose oxidation tocris.comrndsystems.comglpbio.comoup.comoup.comahajournals.orgacs.orgahajournals.orgacs.org. This metabolic shift is considered beneficial during ischemia and reperfusion because glucose oxidation is more oxygen-efficient than fatty acid oxidation, producing more ATP per unit of oxygen consumed dovepress.comgoogle.com. Furthermore, increased glucose oxidation can help to reduce the accumulation of lactate (B86563) and protons that occurs during ischemia when glycolysis is uncoupled from glucose oxidation, thereby mitigating intracellular acidosis oup.comoup.com. Studies have shown that MCD inhibition with this compound resulted in a significant increase in glucose oxidation rates and a decrease in lactate production in preclinical cardiac models oup.comoup.comahajournals.orgphysiology.org. This metabolic adaptation contributes to improved cardiac efficiency and function during and after ischemic insults ahajournals.orgacs.orgahajournals.org.

Potential in Diabetic Cardiomyopathy Models (Preclinical)

Diabetic cardiomyopathy is characterized by metabolic alterations in the heart, including increased reliance on fatty acid oxidation and impaired glucose utilization. Given the role of MCD inhibitors in shifting myocardial substrate metabolism towards glucose oxidation, there is preclinical interest in their potential for treating diabetic cardiomyopathy researchgate.net. Animal studies have suggested that MCD could be a possible drug target in this context researchgate.net. The metabolic changes observed in the diabetic heart, such as altered mitochondrial function and substrate utilization, provide a rationale for exploring interventions that can restore metabolic flexibility nih.govresearchgate.net. While the provided information highlights the general potential of MCD inhibitors in diabetic cardiomyopathy based on animal models, specific detailed studies focusing solely on this compound in this particular preclinical setting are not extensively detailed in the available snippets researchgate.net. Further research is indicated to fully elucidate the therapeutic efficacy of this compound in preclinical models of diabetic cardiomyopathy researchgate.net.

Renal Metabolic Regulation in Preclinical Disease Models

Beyond its effects on cardiac metabolism, preclinical investigations have also explored the role of MCD inhibition and the resulting metabolic changes in the context of renal function and disease.

Effects on Kidney Mitochondrial Fatty Acid Oxidation

Research has delved into the effects of MCD inhibition, including the use of this compound, on kidney mitochondrial fatty acid oxidation nih.gov. These studies aim to understand how modulating malonyl-CoA levels via MCD inhibition impacts the metabolic processes within kidney mitochondria nih.gov. The kidney is an organ with high energy demands, and fatty acid oxidation is a significant source of ATP production in renal tubular cells. Alterations in kidney mitochondrial FAO have been implicated in the pathogenesis of various renal diseases. Preclinical studies utilizing both pharmacological inhibition with agents like this compound and genetic models, such as MCD-deficient rats, are being conducted to investigate the intricate relationship between MCD, malonyl-CoA, and kidney mitochondrial fatty acid metabolism nih.gov.

Insights into Cancer Metabolism and Reprogramming (Preclinical)

Cancer cells exhibit altered metabolic pathways compared to normal cells, a phenomenon recognized as a hallmark of cancer. This metabolic reprogramming often supports increased proliferation, survival, and adaptation to the tumor microenvironment. Lipid metabolism, specifically fatty acid synthesis and oxidation, plays a crucial role in providing energy, membrane components, and signaling molecules necessary for tumor growth and progression. Targeting enzymes involved in these pathways represents a potential therapeutic strategy. Malonyl-CoA decarboxylase (MCD) is an enzyme that regulates cellular levels of malonyl-CoA, a key molecule at the intersection of fatty acid synthesis and oxidation. nih.govresearchgate.net this compound is a potent inhibitor of MCD. tocris.comrndsystems.comglpbio.com Preclinical investigations into the effects of this compound have provided insights into how modulating MCD activity can impact cancer cell metabolism.

Modulation of Fatty Acid Synthesis and Oxidation in Tumor Cells

Malonyl-CoA holds a central position in regulating fatty acid metabolism. It serves as a substrate for fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis. nih.gov Simultaneously, malonyl-CoA acts as an endogenous inhibitor of carnitine palmitoyl (B13399708) transferase 1 (CPT1), the rate-limiting enzyme for the entry of fatty acids into mitochondria for beta-oxidation. nih.govresearchgate.net By decarboxylating malonyl-CoA to acetyl-CoA, MCD effectively lowers malonyl-CoA levels, thereby promoting fatty acid oxidation and potentially influencing fatty acid synthesis. nih.gov

Inhibition of MCD by compounds like this compound leads to an increase in intracellular malonyl-CoA concentrations. nih.gov This elevation in malonyl-CoA is expected to suppress fatty acid oxidation by inhibiting CPT1. nih.govresearchgate.nettocris.comrndsystems.comglpbio.com While increased malonyl-CoA is a substrate for FAS, the net effect of MCD inhibition on fatty acid synthesis in cancer cells can be complex and may depend on the specific metabolic state and regulatory mechanisms within different cancer types. However, the primary and direct consequence of MCD inhibition by this compound observed in preclinical studies is the suppression of fatty acid oxidation. tocris.comrndsystems.comglpbio.com

Research using MCD inhibitors, including compounds structurally related to or discussed alongside this compound, has demonstrated that suppressing lipid metabolism can exert antitumor effects. researchgate.net For instance, inhibiting MCD in rhabdomyosarcoma cells in vitro decreased cell proliferation. researchgate.net This suggests that disrupting the balance of fatty acid metabolism through MCD inhibition can negatively impact cancer cell viability.

Differential Effects of MCD Regulation in Various Cancer Cell Types

The impact of modulating MCD activity through inhibitors like this compound appears to vary across different cancer cell types, reflecting the metabolic heterogeneity of cancers. dovepress.commdpi.com While some cancers may rely more heavily on fatty acid synthesis for biomass production, others might be more dependent on fatty acid oxidation for energy generation, particularly in nutrient-deprived or hypoxic environments.

Preclinical studies have shown that MCD inhibition is cytotoxic to certain human breast cancer cell lines in vitro. nih.gov This cytotoxicity was associated with increased cellular malonyl-CoA levels, suggesting that disrupting malonyl-CoA metabolism is a key factor in the observed effects. nih.gov The selective toxicity to cancer cells, but not to normal fibroblasts observed in some studies, highlights the potential therapeutic window for targeting MCD. nih.gov

In rhabdomyosarcoma cells, suppressing lipid metabolism with an MCD inhibitor led to decreased cell proliferation and induced cell cycle arrest. researchgate.net Metabolomic analysis in these cells indicated an increase in glycolysis and inactivation of the pentose (B10789219) phosphate (B84403) pathway following MCD inhibition. researchgate.net This suggests that in some cancer types, inhibiting fatty acid oxidation via MCD can lead to a metabolic shift, potentially forcing cells to rely more on glycolysis or impacting other interconnected pathways.

These preclinical findings underscore that the therapeutic potential of targeting MCD with inhibitors like this compound may be dependent on the specific metabolic dependencies of different cancer types. Further research is needed to fully elucidate the differential responses and the underlying mechanisms in a wider range of malignancies.

Table 1: Summary of Preclinical Findings Related to this compound and MCD Inhibition in Cancer

| Target Enzyme | Compound (Example) | Observed Metabolic Effect(s) in Cancer Cells | Reported Outcome in Cancer Models (Preclinical) | Relevant Cancer Cell Type(s) | Source(s) |

| MCD | This compound | Suppressed fatty acid oxidation, Increased malonyl-CoA | Cytotoxicity, Decreased proliferation, Cell cycle arrest | Breast cancer, Rhabdomyosarcoma | nih.govresearchgate.net |

Future Directions and Open Questions in Cbm 301940 Academic Research

Investigation of Broader Metabolic and Signaling Network Interactions

While CBM 301940 is known to primarily target MCD and influence fatty acid and glucose metabolism, its interactions with other metabolic pathways and cellular signaling networks warrant further investigation. Malonyl-CoA, the substrate of MCD, plays roles beyond regulating fatty acid oxidation; it is also involved in fatty acid synthesis and potentially other cellular processes medchemexpress.comwikipedia.org. Research could explore how elevated malonyl-CoA levels induced by this compound affect these interconnected pathways.

Studies could utilize metabolomics to profile a wider range of metabolites in cells or tissues treated with this compound to identify unexpected metabolic shifts. Proteomics and phosphoproteomics could reveal how this compound influences protein expression and phosphorylation, providing insights into affected signaling cascades. For instance, investigating the impact on pathways related to insulin (B600854) signaling, AMPK activity, or other energy sensing mechanisms could uncover novel aspects of this compound's action nih.gov. Furthermore, exploring potential interactions with lipid synthesis pathways or the mevalonate (B85504) pathway could provide a more complete picture of its metabolic influence mdpi.com.

Hypothetical Research Finding:

A study investigating the broader metabolic impact of this compound in a liver cell model might reveal not only the expected increase in malonyl-CoA but also alterations in triglyceride synthesis intermediates and changes in the levels of certain amino acids, suggesting potential links to hepatic lipid metabolism and amino acid pathways.

| Metabolite | Control (Arbitrary Units) | This compound Treatment (Arbitrary Units) | Fold Change |

| Malonyl-CoA | 1.0 | 7.5 | 7.5 |

| Palmitoyl-CoA | 2.5 | 1.2 | 0.48 |

| Glucose-6-phosphate | 5.2 | 7.8 | 1.5 |

| Triglyceride Intermediate X | 3.1 | 4.5 | 1.45 |

| Amino Acid Y | 10.5 | 8.9 | 0.85 |

Note: This table presents hypothetical data for illustrative purposes only.

Exploration of this compound in Novel Preclinical Disease Models

The demonstrated cardioprotective effects of this compound in ischemic heart models suggest its potential utility in other conditions characterized by metabolic dysfunction or altered substrate utilization rndsystems.comtocris.comnih.govnih.gov. Future research could explore its efficacy in a wider range of preclinical disease models.

Given the link between metabolic dysregulation and diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain neurological disorders, investigating this compound in models of these conditions could be fruitful. For example, studies in diabetic animal models could assess its impact on glucose homeostasis, insulin sensitivity, and the progression of diabetic complications. In NAFLD models, researchers could investigate its effects on hepatic steatosis, inflammation, and fibrosis. The role of metabolic alterations in neurodegenerative diseases also presents an opportunity to explore the therapeutic potential of this compound in relevant preclinical models. uam.es

Furthermore, emerging research suggests a role for MCD in cancer metabolism researchgate.netacs.org. Exploring the effects of this compound in various cancer models, particularly those exhibiting altered fatty acid metabolism, could uncover novel anti-cancer strategies. researchgate.netacs.org

Hypothetical Research Finding:

In a preclinical model of diet-induced obesity and insulin resistance, treatment with this compound might lead to improved glucose tolerance and insulin sensitivity, alongside reduced hepatic steatosis.

| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + this compound |

| Fasting Glucose (mg/dL) | 100 | 180 | 130 |

| Fasting Insulin (µU/mL) | 5 | 15 | 8 |

| HOMA-IR Index | 1.2 | 6.7 | 2.6 |

| Hepatic Triglycerides (mg/g tissue) | 30 | 150 | 80 |

Note: This table presents hypothetical data for illustrative purposes only.

Design and Synthesis of Advanced MCD Inhibitors Based on this compound Scaffold

This compound serves as a valuable lead compound for the development of next-generation MCD inhibitors nih.govresearchgate.net. Future academic research will likely focus on medicinal chemistry efforts to design and synthesize analogues with improved potency, selectivity, pharmacokinetic properties, or reduced off-target effects.

Structure-activity relationship (SAR) studies, building upon the known structure of this compound, will be crucial nih.govresearchgate.netontosight.ai. Modifying different parts of the molecule, such as the tert-butyl group, the butanoate linker, the dihydroisoxazole (B8533529) ring, or the hexafluorinated side chain, could yield compounds with altered binding affinity for MCD or improved cellular uptake and metabolic stability. ontosight.ai High-throughput screening of compound libraries based on the this compound scaffold could identify novel potent inhibitors.

The goal is to develop compounds that are more specific to MCD, minimizing potential interactions with other enzymes or receptors. This could lead to a better understanding of the precise role of MCD inhibition in various physiological and pathological contexts and potentially reduce the likelihood of off-target effects in future studies.

Hypothetical Research Finding:

Synthesis and evaluation of novel this compound analogues identify Compound X, which exhibits a lower IC₅₀ value for MCD inhibition in vitro compared to this compound, while showing similar or improved selectivity against related enzymes.

| Compound | MCD IC₅₀ (nM) | CPT-I IC₅₀ (µM) | ACC IC₅₀ (µM) |

| This compound | 23 | >100 | >100 |

| Compound X | 10 | >100 | >100 |

Note: This table presents hypothetical data for illustrative purposes only. IC₅₀ values for this compound are based on existing research rndsystems.comtocris.com.

Integration of Multi-Omics Data with Computational Models for Deeper Understanding

The increasing availability of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to gain a systems-level understanding of this compound's effects github.ioinstitut-curie.orgomicscouts.com. Future research will involve integrating these diverse datasets with computational models to elucidate complex interactions and predict biological outcomes.

Computational approaches, such as network analysis, pathway modeling, and machine learning, can be applied to multi-omics data from this compound-treated systems github.ioinstitut-curie.orgomicscouts.comdkfz.deiscb.org. This can help identify key nodes or pathways that are significantly affected by MCD inhibition, predict off-target effects, or identify biomarkers of response. For example, integrating transcriptomic and metabolomic data could reveal how changes in gene expression correlate with alterations in metabolite levels following this compound treatment. biorxiv.orgatlas.jp

Developing sophisticated computational models of cellular or organ metabolism that incorporate the effects of MCD inhibition by this compound can provide a predictive framework for understanding its impact under different physiological or pathological conditions. institut-curie.org

Hypothetical Research Finding:

Integration of transcriptomics and metabolomics data from cardiac tissue treated with this compound, using a computational network model, identifies a previously unrecognized link between MCD inhibition, altered expression of genes involved in glucose transport, and increased intracellular glucose metabolites.

| Data Type | Key Finding | Computational Integration Method | Insight Gained |

| Transcriptomics | Upregulation of GLUT4 transporter gene expression | Network Analysis | Potential mechanism for increased glucose uptake |

| Metabolomics | Increased intracellular glucose and lactate (B86563) | Pathway Modeling | Confirmation of metabolic shift towards glucose |

| Integrated | Correlation between GLUT4 expression and glucose levels | Machine Learning (Regression) | Predictive model for this compound response on glucose metabolism |

Note: This table presents hypothetical data for illustrative purposes only.

Translational Research Avenues from Preclinical Discoveries

Translational research focuses on moving basic scientific discoveries towards practical applications nih.govthermofisher.com. While this section avoids clinical trials, dosage, and safety, it can discuss how preclinical findings with this compound might inform potential future translational avenues.

The consistent demonstration of improved cardiac function in preclinical ischemia-reperfusion models suggests a potential translational path towards exploring MCD inhibition for cardiac indications rndsystems.comtocris.comnih.govahajournals.orgnih.gov. Further preclinical work is needed to solidify these findings and understand the optimal conditions for such effects. nih.gov

Beyond cardiac applications, any promising results from exploring this compound in novel disease models (as discussed in Section 7.2), such as diabetes, NAFLD, or cancer, could open new translational avenues. This would involve further detailed preclinical studies to validate the findings, understand the underlying mechanisms in the specific disease context, and assess the potential for therapeutic intervention. nih.gov

The development of advanced MCD inhibitors based on the this compound scaffold (Section 7.3) is a direct translational effort within academic research, aiming to produce compounds with improved properties for potential future development. nih.govresearchgate.net

Academic translational research would focus on generating robust preclinical data packages that could support future investigations into the therapeutic potential of MCD inhibition, potentially using this compound or improved analogues, in relevant human diseases. nih.gov

Hypothetical Research Finding:

Preclinical studies in a model of diabetic cardiomyopathy demonstrate that this compound treatment improves left ventricular function and reduces myocardial fibrosis. This finding supports the potential for further investigation into MCD inhibition as a therapeutic strategy for diabetic heart disease.

| Parameter | Control | Diabetic Model | Diabetic Model + this compound |

| Left Ventricular Ejection Fraction (%) | 60 | 40 | 55 |

| Myocardial Fibrosis (Image Analysis Score) | 1.0 | 4.5 | 2.0 |

Note: This table presents hypothetical data for illustrative purposes only.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying CBM 301940’s inhibitory effects on malonyl-CoA decarboxylase?

- Methodological Answer :

- Use dose-response assays to establish inhibitory potency (e.g., IC50 values) under controlled conditions (pH, temperature, substrate concentration).

- Validate enzyme activity via spectrophotometric or fluorometric assays, ensuring replicates to account for variability .

- Include negative controls (e.g., untreated enzyme) and positive controls (e.g., known inhibitors) to confirm specificity .

- Data Table Example :

| Condition | IC50 (μM) | SD | n |

|---|---|---|---|

| pH 7.4 | 0.85 | ±0.1 | 5 |

| pH 6.8 | 1.20 | ±0.15 | 5 |

Q. How can researchers ensure reproducibility when testing this compound’s oral bioavailability in preclinical models?

- Methodological Answer :

- Standardize animal models (e.g., strain, age, diet) and pharmacokinetic protocols (e.g., blood sampling intervals).

- Use validated analytical methods (e.g., LC-MS/MS) for plasma concentration measurements, reporting limits of detection and quantification .

- Adhere to FAIR data principles: document metadata (e.g., storage conditions, batch numbers) and share raw datasets in repositories .

Advanced Research Questions

Q. How should researchers resolve contradictions in metabolic flux data when this compound is applied to in vitro vs. in vivo systems?

- Methodological Answer :

- Perform constraint-based metabolic modeling (CBM) to reconcile discrepancies. Integrate experimental data (e.g., nutrient uptake rates, ATP yields) as constraints in models like COBRApy .

- Conduct sensitivity analyses to identify variables (e.g., tissue-specific enzyme expression) causing divergent outcomes .

- Example Workflow :

Collect in vitro/in vivo fluxomics data.

Build compartmentalized models (cytosol vs. mitochondrial reactions).

Compare simulated vs. observed fluxes using chi-square tests.

Q. What strategies are effective for integrating this compound’s mechanism with multi-omics datasets (e.g., transcriptomics, metabolomics)?

- Methodological Answer :

- Apply network pharmacology approaches: map this compound’s targets onto protein interaction networks (e.g., STRING DB) to identify hub nodes .

- Use pathway enrichment tools (e.g., MetaboAnalyst) to link metabolomic shifts to malonyl-CoA-dependent pathways (e.g., fatty acid synthesis) .

- Validate hypotheses via siRNA knockdown or CRISPR-Cas9 editing of key nodes .

Q. How can researchers address ethical and practical challenges in human cell-based studies involving this compound?

- Methodological Answer :

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, use primary hepatocytes from ethically sourced biopsies rather than immortalized lines if translatability is critical .

- Implement blinding and randomization in high-throughput screens to minimize bias .

- Document ethical approvals (e.g., IRB protocols) and consent processes transparently .

Methodological Best Practices

-

Data Visualization :

- Use color-coded heatmaps for omics data, avoiding excessive chemical structures in figures .

- Report statistical significance with error bars and p-values in graphs .

-

Literature Review :

Common Pitfalls to Avoid

- Overgeneralization : Avoid broad questions like “How does this compound work?”; instead, focus on mechanistic hypotheses (e.g., “Does this compound alter acetyl-CoA levels in hepatic mitochondria?”) .

- Data Misinterpretation : Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) in conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.